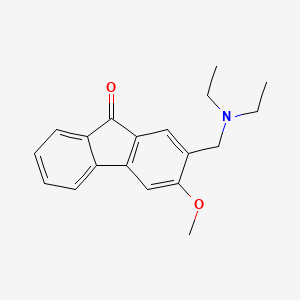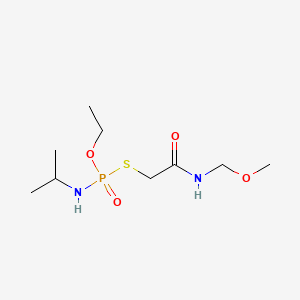
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core with isopropyl, O-ethyl, and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester typically involves multiple steps. One common method includes the reaction of phosphoramidothioic acid with isopropyl alcohol, followed by the introduction of O-ethyl and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with higher oxidation states, while reduction can produce simpler phosphoramidothioic acid compounds.
Scientific Research Applications
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
- Phosphoramidothioic acid, (1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester
- Phosphoramidothioic acid, O-ethyl S-methyl ester
Uniqueness
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is unique due to its specific ester groups and the presence of the methoxymethylamino moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
51893-82-4 |
|---|---|
Molecular Formula |
C9H21N2O4PS |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-(methoxymethyl)acetamide |
InChI |
InChI=1S/C9H21N2O4PS/c1-5-15-16(13,11-8(2)3)17-6-9(12)10-7-14-4/h8H,5-7H2,1-4H3,(H,10,12)(H,11,13) |
InChI Key |
LKVXWNVCAUSJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(C)C)SCC(=O)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
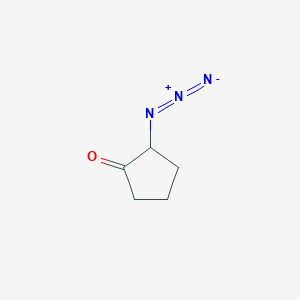
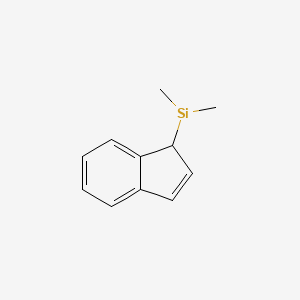
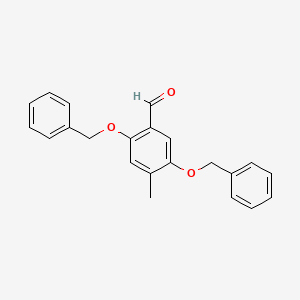
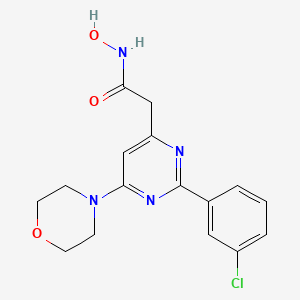
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)


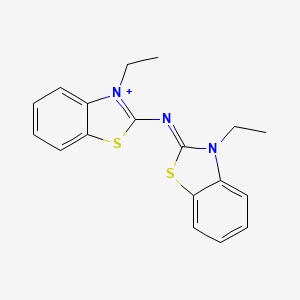
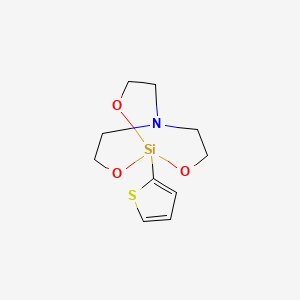
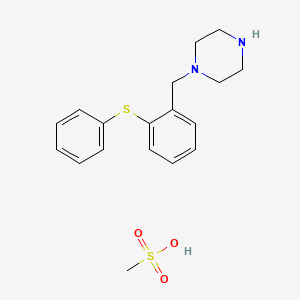
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
